1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-phenylmethoxyethanone
Description
1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-phenylmethoxyethanone is a compound of interest due to its unique molecular structure and potential applications across various fields. As a complex organic molecule, it features a pyrrolidine ring, a hydroxymethyl group, a methylpyrazol group, and a phenylmethoxyethanone moiety, contributing to its distinct properties.
Properties
IUPAC Name |
1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20-8-15(7-19-20)17-10-21(9-16(17)11-22)18(23)13-24-12-14-5-3-2-4-6-14/h2-8,16-17,22H,9-13H2,1H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLDEWXHXZPVSG-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-phenylmethoxyethanone generally involves multi-step organic reactions. Key steps include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 3-(hydroxymethyl)pyrrolidine, ring formation can be induced under specific conditions.
Attachment of the Pyrazole Moiety:
Addition of the Phenylmethoxyethanone Group: This step might utilize etherification reactions, with phenylmethoxyethanone being attached via an appropriate linkage strategy.
Industrial Production Methods: Scaling up the synthesis for industrial production demands robust, optimized conditions ensuring high yield and purity. Common industrial methods include batch processes with rigorous quality controls, continuous flow techniques, and efficient purification protocols.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a range of chemical reactions, including:
Oxidation: Oxidative reactions can modify the hydroxymethyl group, potentially forming aldehyde or carboxyl derivatives.
Reduction: Reduction can affect the carbonyl group within the phenylmethoxyethanone moiety, yielding alcohols.
Substitution: Various substitution reactions, especially at the pyrazole ring, can be facilitated under specific conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄, H₂O₂), reducing agents (e.g., NaBH₄, LiAlH₄), and electrophiles/nucleophiles for substitution reactions are commonly employed.
Major Products: The major products depend on the specific reaction type, such as oxidized products (aldehydes/carboxylic acids), reduced alcohols, or substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing complex molecules.
Biology: It holds potential in biological studies, possibly as a probe or ligand in biochemical assays.
Medicine: Medicinal chemistry explores this compound for drug development, examining its interaction with biological targets.
Industry: Industrial applications may include its use in the synthesis of specialized materials or as a catalyst in certain processes.
Mechanism of Action
The mechanism by which 1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-phenylmethoxyethanone exerts its effects can be complex:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound might interact with key biochemical pathways, influencing cellular functions or metabolic processes.
Comparison with Similar Compounds
Similar Compounds: Compounds with structural similarities include:
Pyrrolidine Derivatives: e.g., 3-(hydroxymethyl)pyrrolidine
Pyrazole-Containing Molecules: e.g., 1-methylpyrazole
Phenylmethoxyethanone Analogues: e.g., 2-phenylmethoxyethanone
Uniqueness: The uniqueness of 1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-phenylmethoxyethanone lies in its multi-functional groups, allowing diverse chemical modifications and broad applications in various research fields.
And there you have it! A comprehensive view into the world of this fascinating compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
